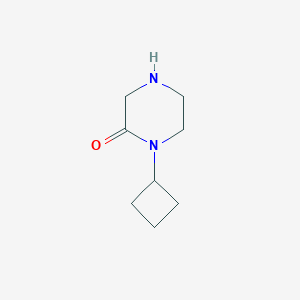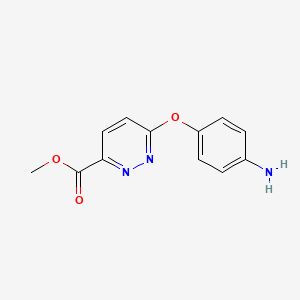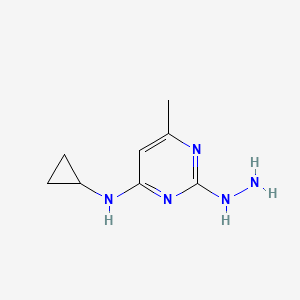
N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine involves multiple steps, starting from acyclic starting materials. The process typically includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Specific reaction conditions, such as the use of ammonium thiocyanates and benzylidene acetones, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ammonium thiocyanates, benzylidene acetones, and methylsulfonyl compounds . Reaction conditions such as temperature, solvent, and reaction time play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various substituted pyrimidine derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential biological activities . In biology and medicine, this compound is investigated for its potential as an antitrypanosomal and antiplasmodial agent . Additionally, it has applications in the development of new drugs and therapeutic agents due to its unique chemical structure and properties .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its potential use as an antitrypanosomal and antiplasmodial agent . The compound’s ability to interfere with cellular processes and pathways makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine include other pyrimidine derivatives such as 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine and various pyrimido [4,5-d]pyrimidine derivatives .
Uniqueness: this compound stands out due to its unique chemical structure, which includes a cyclopropyl group and a hydrazinyl moiety.
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-cyclopropyl-2-hydrazinyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N5/c1-5-4-7(11-6-2-3-6)12-8(10-5)13-9/h4,6H,2-3,9H2,1H3,(H2,10,11,12,13) |
InChI Key |
AQGLPRWDWHTLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


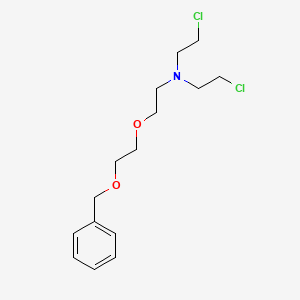
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)
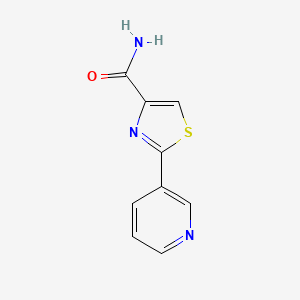
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
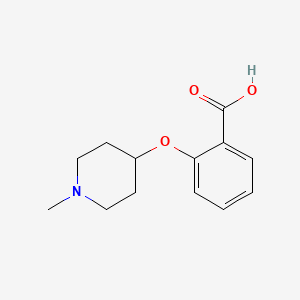
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
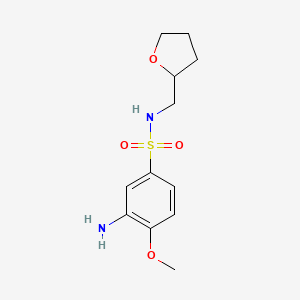

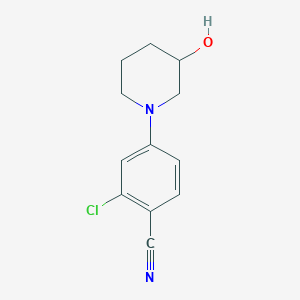
![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

